Superior Mammalian Toxicity and GABA Antagonism vs. Non-Aromatic and Heteroatom-Substituted Silatranes
Phenylsilatrane exhibits extreme acute mammalian toxicity, distinguishing it sharply from other silatranes. In mice, its intraperitoneal LD50 is 0.22 mg/kg [1]. This is in stark contrast to 1-methylsilatrane, which has an intraperitoneal LD50 of 840 mg/kg . The toxicity of phenylsilatrane is attributed to its action as a convulsant and its ability to inhibit the TBPS binding site of the GABA-gated chloride channel [2]. In contrast, 1-ethoxysilatrane is non-toxic and does not exhibit this GABA antagonism [3].
| Evidence Dimension | Acute Mammalian Toxicity (Intraperitoneal LD50 in Mice) |
|---|---|
| Target Compound Data | LD50 = 0.22 mg/kg |
| Comparator Or Baseline | 1-Methylsilatrane: LD50 = 840 mg/kg |
| Quantified Difference | Phenylsilatrane is approximately 3,800 times more toxic than 1-methylsilatrane by this metric. |
| Conditions | Intraperitoneal injection in mice. |
Why This Matters
This extreme potency differential defines its primary application as a high-efficacy rodenticide and necessitates stringent handling protocols compared to low-toxicity silatranes.
- [1] University of Hertfordshire. (n.d.). Pesticide Properties DataBase: Silatrane. Retrieved from http://sitem.herts.ac.uk/aeru/ppdb/en/Reports/601.htm View Source
- [2] Horsham, M. A., Palmer, C. J., Cole, L. M., & Casida, J. E. (1990). 4-Alkynylphenylsilatranes: Insecticidal activity, mammalian toxicity, and mode of action. Journal of Agricultural and Food Chemistry, 38(8), 1734-1738. View Source
- [3] Voronkov, M. G., & Baryshok, V. P. (2004). Antitumor Activity of Silatranes (A Review). Pharmaceutical Chemistry Journal, 38(1), 3-9. View Source
